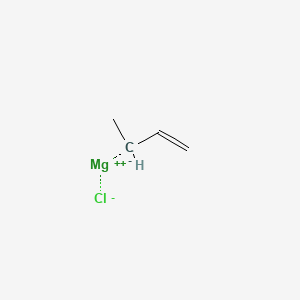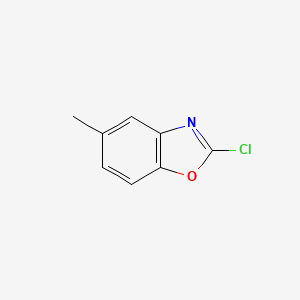
1,4-Bis(2-hydroxyethyl)benzene
Descripción general
Descripción
1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-Benzenediethanol or 1,4-Phenylenediethanol, is a chemical compound with the molecular formula C10H14O2 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-hydroxyethyl)benzene consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 4 positions . The molecular weight is 166.22 .Physical And Chemical Properties Analysis
1,4-Bis(2-hydroxyethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 86.0 to 90.0 degrees Celsius . The boiling point is 193 degrees Celsius at 11 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Polymers
1,4-Benzenediethanol can be used in the synthesis of polymers. For instance, it can act as a chain extender to prepare dimethylsiloxane-urea-urethane copolymers .
Production of Thermoplastic Elastomers
This compound can be used to prepare Poly(6-methyl-ε-caprolactone), which is a key intermediate for the synthesis of polylactide based thermoplastic elastomers .
Creation of Highly Cross-Linked Polymers
1,4-Benzenediethanol can be used to create a highly cross-linked polymer named HCP−BDM (hyper cross-linked polymer-1,4-benzenedimethanol) via Friedel−Crafts alkylation in the presence of Lewis acid .
Production of Sulfonated Polynuclear Aromatic Resins
This compound can be used in the production of sulfonated polynuclear aromatic resins .
Safety and Hazards
Direcciones Futuras
While specific future directions for 1,4-Bis(2-hydroxyethyl)benzene are not mentioned in the available resources, it’s worth noting that compounds like this are often used in the synthesis of other chemicals . Therefore, future research may focus on exploring new synthesis methods or applications for this compound.
Mecanismo De Acción
- ADHs convert alcohols to aldehydes, while ALDHs further oxidize aldehydes to carboxylic acids. These enzymes play crucial roles in alcohol metabolism and detoxification .
- In biological systems, it likely binds to ADHs and ALDHs through hydrogen bonding and hydrophobic interactions. This binding affects their catalytic activity, altering alcohol metabolism .
- Downstream effects involve altered levels of aldehydes and carboxylic acids, which can impact cellular redox balance and signaling pathways .
- Its pharmacokinetic properties influence its bioavailability and duration of action .
- Cellular effects include changes in redox homeostasis, which may impact cell signaling and gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 1,4-Benzenediethanol is likely absorbed via passive diffusion in the gastrointestinal tract. It distributes throughout the body, including the liver, where ADHs and ALDHs are abundant. The compound undergoes enzymatic metabolism by ADHs and ALDHs. Metabolites are excreted primarily in urine.
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZJNPUANNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407516 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5140-03-4 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,4-Bis(2-hydroxyethyl)benzene being explored as a component in novel polyesters?
A: The rising cost of petrochemicals and the need for sustainable alternatives have driven researchers to explore biomass-derived monomers for polymer synthesis []. 1,4-Bis(2-hydroxyethyl)benzene, a diol monomer, can be incorporated into polyesters, potentially imparting desirable properties like biodegradability and comparable performance to petroleum-based counterparts.
Q2: How does the incorporation of 1,4-Bis(2-hydroxyethyl)benzene affect the properties of the resulting copolyesters?
A: Research indicates that copolyesters synthesized with 1,4-Bis(2-hydroxyethyl)benzene and hexylene 2,5-thiophenedicarboxylate, denoted as PTBxHy, exhibited promising characteristics []. These copolyesters demonstrated high molecular weights, tunable glass transition temperatures (ranging from 69.4 to 105.5 °C), and melting points (ranging from 173.7 to 194.2 °C). The incorporation of 1,4-Bis(2-hydroxyethyl)benzene allowed control over the crystallinity and significantly influenced the thermal and mechanical properties of the copolyesters, leading to improved tensile strength and toughness compared to their homopolyester counterparts [].
Q3: What are the potential advantages of these novel copolyesters containing 1,4-Bis(2-hydroxyethyl)benzene in terms of sustainability?
A: The synthesized PTBxHy copolyesters demonstrated promising biodegradability []. Enzymatic hydrolysis studies using porcine pancreatic lipase (PP-L) resulted in substantial weight loss, suggesting that these materials could potentially degrade more readily in the environment compared to conventional petroleum-based polyesters. This biodegradability aspect is crucial for developing sustainable materials and mitigating plastic waste.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

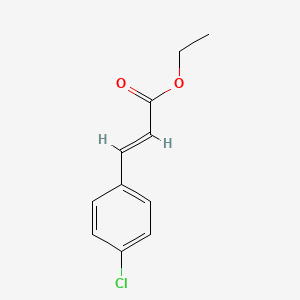
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
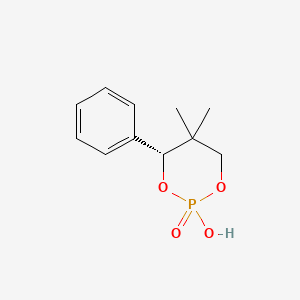
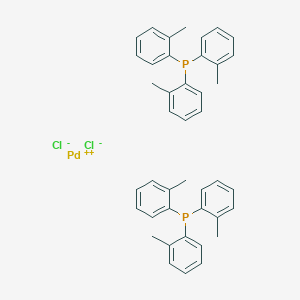


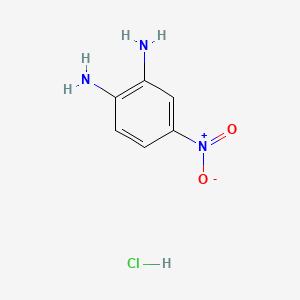

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)

